

A-438079: A Comparative Guide to its Effects Across Different Cell Lines

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Compound of Interest

Compound Name: A 438079

Cat. No.: B2397393

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A-438079 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.^[1] The reproducibility of its effects is crucial for its application in research and potential therapeutic development. This guide provides a comparative overview of the in vitro effects of A-438079 across various cell lines, supported by experimental data and detailed protocols.

Quantitative Comparison of A-438079 Activity

The inhibitory potency of A-438079, a key measure of its activity, varies across different cell lines and species orthologs of the P2X7 receptor. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of A-438079 in several commonly used cell lines. These values typically represent the concentration of the antagonist required to inhibit 50% of the cellular response induced by a P2X7R agonist, such as ATP or BzATP.

Cell Line	Receptor Origin	Assay Type	Agonist	IC50 / pIC50	Reference
1321N1	Human (recombinant rat P2X7R)	Calcium Influx	BzATP (10 μ M)	321 nM	[2] [3]
1321N1	Human (recombinant human P2X7R)	Calcium Influx	BzATP	100 nM	[1]
HEK293	Human (recombinant human P2X7R)	Calcium Influx	BzATP	123.03 nM	[3]
HEK293	Human (recombinant human P2X7R)	Ethidium Bromide Uptake	BzATP	300 nM	[4]
THP-1	Human (endogenous P2X7R)	IL-1 β Release	BzATP	pIC50: 6.7	[1]
THP-1	Human (endogenous P2X7R)	Ethidium Bromide Uptake	BzATP	pIC50: 6.9	[4]
HCT-116	Human (colorectal carcinoma)	Not specified	Not specified	10 μ M (used concentration)	[5]
SW620	Human (colorectal carcinoma)	Not specified	Not specified	10 μ M (used concentration)	[5]
4T1	Mouse (mammary carcinoma)	Not specified	Not specified	10 μ M (used concentration)	[6]

Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The effective concentration can vary based on the specific experimental conditions, including agonist concentration and incubation time.

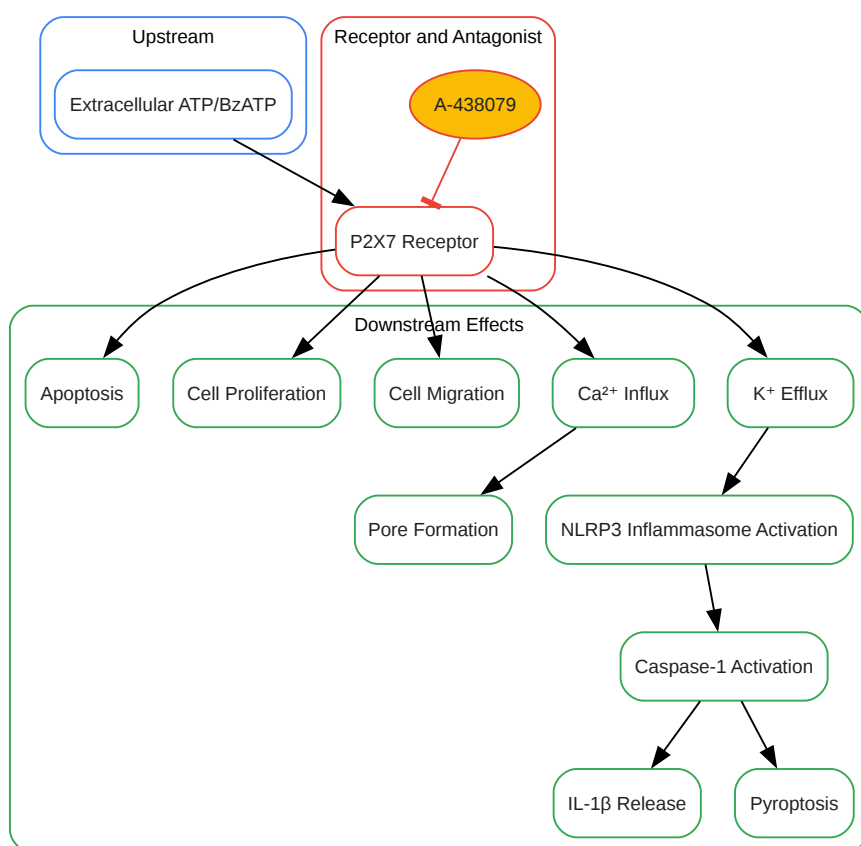
Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of A-438079.

Calcium Influx Assay

This assay measures the ability of A-438079 to block agonist-induced increases in intracellular calcium concentration, a primary consequence of P2X7R activation.

Experimental Workflow:



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